Cas no 75677-02-0 (3-(4-Chlorophenyl)propanal)

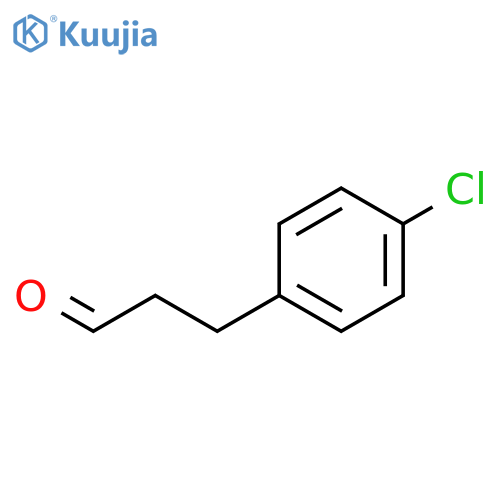

3-(4-Chlorophenyl)propanal structure

商品名:3-(4-Chlorophenyl)propanal

3-(4-Chlorophenyl)propanal 化学的及び物理的性質

名前と識別子

-

- 3-(4-Chlorophenyl)propanal

- 3-(4-Chlorophenyl)propionaldehyde

- Benzenepropanal,4-chloro-

- 3-(4-chloro)phenylpropanal

- 3(4-chlorophenyl)propionyl acid

- 3-(4-Cl-phenyl)propanal

- 3-(p-chlorophenyl)-1-propanal

- 4-CHLORO-BENZENEPROPANAL

- Benzenepropanal,4-chloro

- UXIFTAZOVKVCBX-UHFFFAOYSA-N

- BENZENEPROPANAL, 4-CHLORO-

- 3-(4-chlorophenyl)-propionaldehyde

- MFCD07772912

- AB42276

- Z993017742

- AS-44806

- AB6893

- p-chlorodihydrocinnamaldehyde

- SCHEMBL896217

- DTXSID20468163

- EN300-372944

- 75677-02-0

- 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE

- AKOS011896098

-

- MDL: MFCD07772912

- インチ: InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2

- InChIKey: UXIFTAZOVKVCBX-UHFFFAOYSA-N

- ほほえんだ: C(CC1=CC=C(C=C1)Cl)C=O

計算された属性

- せいみつぶんしりょう: 168.03400

- どういたいしつりょう: 168.0341926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.139

- ふってん: 238.573°C at 760 mmHg

- フラッシュポイント: 117.087°C

- 屈折率: 1.527

- PSA: 17.07000

- LogP: 2.47150

3-(4-Chlorophenyl)propanal セキュリティ情報

3-(4-Chlorophenyl)propanal 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-(4-Chlorophenyl)propanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027587-250mg |

3-(4'-Chlorophenyl)propionaldehyde |

75677-02-0 | 97% | 250mg |

$470.40 | 2023-09-01 | |

| abcr | AB368255-1 g |

3-(4-Chlorophenyl)propionaldehyde; 97% |

75677-02-0 | 1g |

€543.00 | 2022-03-25 | ||

| eNovation Chemicals LLC | Y1214375-1g |

3-(4-Chlorophenyl)propanal |

75677-02-0 | 95% | 1g |

$380 | 2024-07-23 | |

| Alichem | A013027587-500mg |

3-(4'-Chlorophenyl)propionaldehyde |

75677-02-0 | 97% | 500mg |

$782.40 | 2023-09-01 | |

| abcr | AB368255-2 g |

3-(4-Chlorophenyl)propionaldehyde; 97% |

75677-02-0 | 2g |

€860.80 | 2022-03-25 | ||

| eNovation Chemicals LLC | D635102-1g |

3-(4-Chlorophenyl)propanal |

75677-02-0 | 95% | 1g |

$395 | 2024-07-28 | |

| Fluorochem | 208268-2g |

3-(4-Chlorophenyl)propionaldehyde |

75677-02-0 | 95% | 2g |

£606.00 | 2022-03-01 | |

| Aaron | AR008QB1-5g |

Benzenepropanal,4-chloro- |

75677-02-0 | 95% | 5g |

$1509.00 | 2025-01-23 | |

| abcr | AB368255-5g |

3-(4-Chlorophenyl)propionaldehyde, 97%; . |

75677-02-0 | 97% | 5g |

€1624.00 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2253-100mg |

3-(4-chlorophenyl)propanal |

75677-02-0 | 95% | 100mg |

¥742.0 | 2024-04-17 |

3-(4-Chlorophenyl)propanal 関連文献

-

Qun Guan,Le-Le Zhou,Yu-Bin Dong Chem. Soc. Rev. 2022 51 6307

-

Stig Holden Christensen,Esben P. K. Olsen,Jascha Rosenbaum,Robert Madsen Org. Biomol. Chem. 2015 13 938

75677-02-0 (3-(4-Chlorophenyl)propanal) 関連製品

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:75677-02-0)3-(4-Chlorophenyl)propanal

清らかである:99%

はかる:1g

価格 ($):347.0